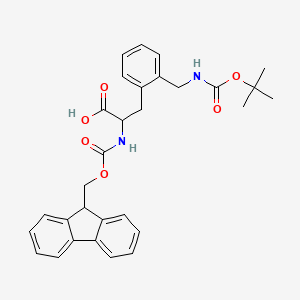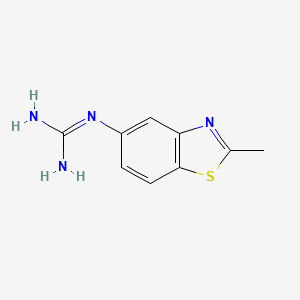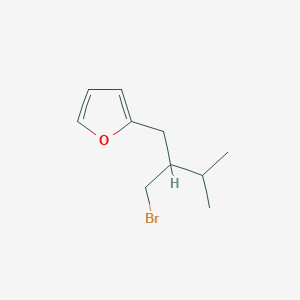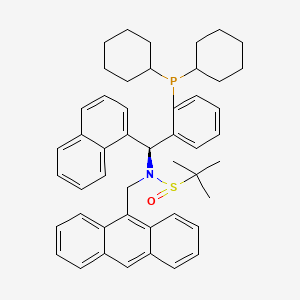
(R)-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of anthracene, naphthalene, and phosphanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The key steps include:
Formation of the Anthracen-9-ylmethyl Group: This can be achieved through the reaction of anthracene with a suitable alkylating agent.
Introduction of the Naphthalen-1-yl Group: This step involves the coupling of naphthalene with the intermediate compound formed in the previous step.
Attachment of the Dicyclohexylphosphanyl Group: This is usually done through a phosphine coupling reaction.
Final Assembly: The final step involves the sulfinamide formation, which can be achieved through the reaction of the intermediate with a sulfinylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene and naphthalene moieties.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as fluorescent probes or bioactive molecules.
Medicine
In medicine, the compound’s structural features could be leveraged to design new drugs or diagnostic agents.
Industry
In industry, the compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism by which ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide exerts its effects depends on its application. For instance, as a ligand, it can coordinate to metal centers, altering their electronic and steric properties. The molecular targets and pathways involved would vary based on the specific metal and reaction conditions.
類似化合物との比較
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene share the anthracene core but differ in their substituents.
Naphthalene Derivatives: Compounds such as 1-naphthylamine have the naphthalene moiety but lack the complex phosphanyl and sulfinamide groups.
Phosphanyl Compounds: Triphenylphosphine is a simpler phosphine compound used in various catalytic applications.
Uniqueness
The uniqueness of ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of multiple functional groups, which imparts distinct electronic, steric, and chemical properties
特性
分子式 |
C48H54NOPS |
|---|---|
分子量 |
724.0 g/mol |
IUPAC名 |
N-(anthracen-9-ylmethyl)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C48H54NOPS/c1-48(2,3)52(50)49(34-45-41-28-14-11-20-36(41)33-37-21-12-15-29-42(37)45)47(43-31-18-22-35-19-10-13-27-40(35)43)44-30-16-17-32-46(44)51(38-23-6-4-7-24-38)39-25-8-5-9-26-39/h10-22,27-33,38-39,47H,4-9,23-26,34H2,1-3H3/t47-,52?/m0/s1 |
InChIキー |
VTIOTYZNPLTEMQ-AGDCCBCCSA-N |
異性体SMILES |
CC(C)(C)S(=O)N(CC1=C2C=CC=CC2=CC3=CC=CC=C31)[C@H](C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC8=CC=CC=C87 |
正規SMILES |
CC(C)(C)S(=O)N(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC8=CC=CC=C87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
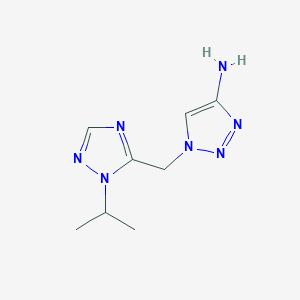
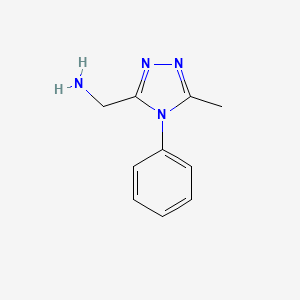
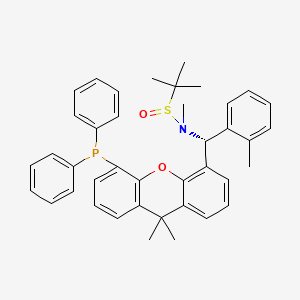
![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)


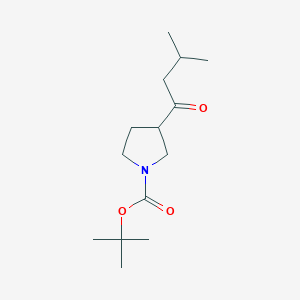
![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)
